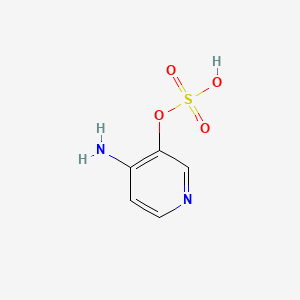

4-Amino-3-hydroxypyridine Sulfate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-aminopyridin-3-yl) hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4S/c6-4-1-2-7-3-5(4)11-12(8,9)10/h1-3H,(H2,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYGMFPQJLJNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100130-15-2 | |

| Record name | (4-Amino-3-pyridyl) hydrogen sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100130152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-AMINO-3-PYRIDYL) HYDROGEN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2432XF5PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Spectroscopic and Advanced Structural Elucidation of 4 Amino 3 Hydroxypyridine Sulfate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy stands as a cornerstone for the definitive structural confirmation of organic molecules, including 4-Amino-3-hydroxypyridine Sulfate (B86663). By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom within the molecule.

¹H and ¹³C NMR for Molecular Connectivity and Proton/Carbon Environments

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that reveal the primary structure of a molecule. In the case of 4-Amino-3-hydroxypyridine Sulfate, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the amino group. The chemical shifts of these protons are influenced by the electron-withdrawing and donating effects of the substituents—the amino, hydroxyl (as a sulfate ester), and the nitrogen atom within the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | Data not available |

| ¹³C | Data not available |

| Note: This table is based on the general principles of NMR spectroscopy as specific experimental data for this compound was not found in the search results. Predicted spectra are mentioned to exist but the specific values are not provided. hmdb.ca |

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Assignments

To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between adjacent protons on the pyridine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of a proton's chemical shift to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the position of the amino and sulfate groups by showing correlations between the ring protons and the carbons bearing these substituents.

While specific 2D NMR data for this compound is not available in the provided results, the application of these techniques is a standard and powerful methodology for the structural elucidation of such pyridine derivatives. researchgate.net

Solid-State NMR for Characterization of Crystal Forms and Dynamics

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, offering insights into:

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit distinct ssNMR spectra, allowing for their identification and characterization.

Molecular Packing and Intermolecular Interactions: ssNMR can reveal details about how molecules are arranged in the crystal lattice and the nature of intermolecular forces, such as hydrogen bonding.

Molecular Dynamics: This technique can be used to study motions within the solid state, such as the rotation of functional groups.

For pyridine derivatives, ssNMR has been used to understand structural transformations and molecular recognition processes in co-crystals. acs.org This demonstrates the potential of ssNMR to characterize the solid-state properties of this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrational Modes

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, key vibrational modes would include:

N-H stretching: The amino group (-NH₂) would exhibit characteristic symmetric and asymmetric stretching vibrations.

C=C and C=N stretching: The pyridine ring would show a series of bands corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds. researchgate.net

S=O and S-O stretching: The sulfate group (-OSO₃H) would have strong and characteristic absorption bands for the S=O and S-O stretching vibrations.

C-N and C-O stretching: Vibrations corresponding to the stretching of the carbon-nitrogen and carbon-oxygen single bonds would also be present.

Studies on related pyridine compounds have used FTIR to confirm the incorporation of functional groups and to analyze ring vibrations. researchgate.netresearchgate.net

Table 2: Expected FTIR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H stretch | 3500-3300 |

| Pyridine Ring | C=C, C=N stretch | 1600-1450 |

| Sulfate (-OSO₃H) | S=O stretch | 1200-1100 |

| Sulfate (-OSO₃H) | S-O stretch | 1000-900 |

| Note: This table is based on characteristic infrared absorption frequencies for the respective functional groups. |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Analysis

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It provides a "fingerprint" of a molecule's vibrational modes. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the pyridine ring and the sulfate group. researchgate.net The combination of both FTIR and Raman spectra provides a more complete picture of the vibrational properties of the molecule. cdnsciencepub.com The analysis of pyridine and its derivatives by Raman spectroscopy has been extensively studied, providing a strong basis for interpreting the spectrum of this compound. cdnsciencepub.comacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structural integrity of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for ascertaining the precise elemental composition of this compound. This technique provides an exact mass measurement, which is invaluable for confirming the molecular formula of the compound. The monoisotopic mass of this compound has been determined to be 190.00482738. drugbank.com This high level of precision allows for the unambiguous assignment of the chemical formula C₅H₆N₂O₄S. drugbank.comscbt.com

Table 1: Key HRMS Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₄S | drugbank.comscbt.com |

| Average Molecular Weight | 190.177 g/mol | drugbank.com |

| Monoisotopic Mass | 190.00482738 u | drugbank.com |

This interactive table provides a summary of the key high-resolution mass spectrometry data for this compound.

The application of HRMS, often coupled with techniques like Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), allows for extensive metabolite coverage and the assignment of elemental formulas with high confidence, which is crucial in complex biological samples. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the fragmentation pathways of this compound, providing vital information for its structural confirmation and for differentiating it from its isomers. diva-portal.orgunito.itnih.gov In MS/MS experiments, the protonated or deprotonated molecule is isolated and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. unito.itnih.gov

The fragmentation of related sulfated compounds, such as 3-hydroxypyridine (B118123) sulfate, has been studied, revealing characteristic losses. diva-portal.org For instance, the fragmentation of O-sulfated serotonin (B10506) shows a specific loss of SO₃ (m/z = 79.9582), while N-sulfated serotonin exhibits a loss of NSO₃ (m/z = 95.9749). diva-portal.org While specific fragmentation data for this compound is not detailed in the provided results, the principles of MS/MS applied to similar structures suggest that characteristic losses of the sulfate group and fragments from the pyridine ring would be expected. The interpretation of these fragmentation patterns is key to assigning the correct structure. unito.itnih.gov

Predicted MS/MS spectra for 3-hydroxy-4-aminopyridine sulfate are available in databases, showing expected fragmentation patterns under different collision energies and in both positive and negative ionization modes. drugbank.com For instance, predicted spectra are available at 10V, 20V, and 40V, which can be compared with experimental data for structural verification. drugbank.com

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible and fluorescence techniques, provides insights into the electronic structure and photophysical properties of molecules like this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Tautomeric Equilibria

UV-Vis spectroscopy is used to study the chromophores within a molecule by observing the absorption of light in the ultraviolet and visible regions. While specific UV-Vis spectra for this compound were not found, data for the parent compound, 3-hydroxypyridine, and related structures are available. researchgate.net The UV spectrum of 3-hydroxypyridine shows characteristic absorption bands that are influenced by pH, indicating the presence of different ionic species. nih.gov The study of such spectra can help in understanding the tautomeric equilibria of the molecule in solution. For instance, the UV-Vis spectra of Schiff bases derived from 3-amino-4-hydroxybenzenesulfonic acid have been analyzed both experimentally and theoretically to understand their electronic properties. researchgate.net

Fluorescence Spectroscopy for Photophysical Property Investigation

Fluorescence spectroscopy investigates the emission of light from a molecule after it has absorbed light. Studies on hydroxypyridines have shown that their fluorescence properties are highly dependent on pH and the substitution pattern on the pyridine ring. nih.gov For example, 3-hydroxypyridine derivatives are fluorescent in their cationic and dipolar ionic forms, as well as in their anionic form, but not in their neutral form. nih.gov In contrast, 4-hydroxy- and 4-methoxypyridine (B45360) are non-fluorescent at all pH values. nih.gov The fluorescence of this compound would likely be influenced by the amino and hydroxyl groups, as well as the sulfate moiety, and would be sensitive to the pH of the environment.

Computational Chemistry and Theoretical Modeling of 4 Amino 3 Hydroxypyridine Sulfate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to examine the intricacies of molecular systems. For 4-Amino-3-hydroxypyridine Sulfate (B86663), these calculations are instrumental in predicting its behavior and properties.

Density Functional Theory (DFT) stands as a primary tool for determining the most stable three-dimensional arrangement of atoms in the 4-Amino-3-hydroxypyridine Sulfate molecule, known as its optimized geometry. This method is also used to map out the distribution of electrons within the molecule, providing a detailed picture of its electronic structure.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap generally suggests a higher propensity for the molecule to engage in chemical reactions.

Computational methods are adept at forecasting the spectroscopic signatures of molecules. For this compound, this includes the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which provide information about the local chemical environment of each atom. Additionally, the calculation of vibrational frequencies helps in interpreting infrared (IR) and Raman spectra, offering insights into the molecule's vibrational modes. The simulation of Ultraviolet-Visible (UV-Vis) spectra can predict the wavelengths at which the molecule absorbs light, a consequence of electronic transitions between different energy levels.

The distribution of charge within a molecule is quantified by its dipole moment. Theoretical calculations can provide a precise value for the dipole moment of this compound, which influences its interaction with electric fields and its solubility in polar solvents. Polarizability describes how easily the electron cloud of the molecule can be distorted by an external electric field, while hyperpolarizability is a measure of the non-linear response to such a field. These parameters are crucial for understanding the molecule's optical properties.

To gain a more granular understanding of the electronic landscape, Mulliken and Natural Population Analysis (NPA) are employed. These methods partition the total electron density of the molecule among its constituent atoms, providing a set of atomic charges. This information is vital for understanding intermolecular interactions and the reactivity of different sites within the molecule.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. By simulating the movements of atoms and molecules, MD can reveal the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules. This dynamic perspective is essential for a comprehensive understanding of the compound's behavior in realistic conditions.

Conformational Analysis and Dynamic Behavior in Different Environments

The conformational flexibility of this compound is a critical determinant of its chemical behavior and biological activity. Computational techniques such as potential energy surface (PES) scans and molecular dynamics (MD) simulations are instrumental in exploring the molecule's accessible conformations and its dynamic behavior in various environments.

Conformational analysis of aminopyridine derivatives often begins with identifying the most stable conformers through methods like PES scans. For instance, a study on 2-acetamido-5-aminopyridine (B1225344) utilized three-dimensional PES scans by varying selected dihedral angles at the B3LYP/6-31+G(d,p) level of theory to identify its stable conformers. nih.gov This approach allows for the systematic exploration of the energy landscape as a function of bond rotations, revealing the low-energy structures the molecule is most likely to adopt. A similar approach for this compound would involve rotating the bonds associated with the amino and hydroxyl groups to map out its conformational space.

Molecular dynamics simulations provide a more dynamic picture, simulating the movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can reveal how the conformation of this compound evolves in different solvent environments, such as in a vacuum, in water, or within a lipid bilayer. nih.gov For example, reactive force field (ReaxFF) molecular dynamics simulations have been used to investigate the pyrolysis and combustion of pyridine (B92270), demonstrating the power of MD to model complex chemical processes. researchgate.net Coarse-grained MD simulations, which group atoms into larger particles, can model larger systems like the interaction of polymers with siRNA, offering insights into nanoparticle formation and structure. uark.edu A molecular dynamics simulation of this compound in an aqueous solution could elucidate the influence of water molecules on its conformational preferences and the stability of intramolecular hydrogen bonds.

The dynamic behavior of related aminopyridine compounds has been a subject of interest. For example, 100 ns molecular dynamic (MD) simulations have been performed on aminopyridine complexes to investigate their binding interactions with biological targets. rsc.org These simulations can reveal key dynamic features, such as the stability of ligand-receptor complexes and the conformational changes that occur upon binding.

| Method | Application | Information Gained | Example from Related Compounds |

|---|---|---|---|

| Potential Energy Surface (PES) Scan | Identification of stable conformers | Relative energies of different rotational isomers | Used for 2-acetamido-5-aminopyridine to find the most stable conformer. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulation of molecular motion over time | Conformational changes, solvent effects, interaction dynamics | Used to study the binding of aminopyridines to receptors and the pyrolysis of pyridine. researchgate.netrsc.org |

| Density Functional Theory (DFT) | Calculation of electronic structure and energy | Accurate geometries, vibrational frequencies, and energies of conformers | Supported experimental findings on the geometry of a rsc.orgresearchgate.netdithiocine product of aminopyridine. nih.gov |

Simulation of Molecular Interactions with Biomolecular Targets for Theoretical Binding Mechanisms

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its potential pharmacological effects. Molecular docking and molecular dynamics simulations are primary computational tools used to predict and analyze these interactions at an atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies could be performed against the active sites of various enzymes or receptors to identify potential biological targets. For instance, docking studies on aminopyridine derivatives have been used to predict their binding modes in the active site of acetylcholinesterase (AChE). sciepub.com Similarly, molecular docking has been employed to understand the interactions of 1,4-dihydropyridines with P-glycoprotein, a key protein in multidrug resistance. nih.gov

Following docking, molecular dynamics simulations can be used to refine the predicted binding poses and to assess the stability of the ligand-receptor complex over time. mdpi.com These simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other and the role of water molecules in mediating the binding. For example, MD simulations of ligand-protein complexes have been used to elucidate the binding mode and dynamical changes of proteins with and without bound dihydropyridine (B1217469) inhibitors. nih.gov A general mechanism for peptide binding to Class B G-protein-coupled receptors, known as the two-domain model, has been developed with the aid of such simulations. nih.gov

The theoretical binding mechanism can be further dissected by calculating the binding free energy, often using methods like Molecular Mechanics-Generalized Born Surface Area (MM/GBSA). This approach was used to complement docking studies of 4-aminopyridine (B3432731) semicarbazones with AChE, providing a quantitative estimate of the binding affinity. sciepub.com

| Technique | Purpose | Key Insights | Application in Related Systems |

|---|---|---|---|

| Molecular Docking | Predicting the binding orientation of a ligand to a receptor. | Identification of potential binding poses and key interacting residues. | Used to study the binding of 3-aminopyridine (B143674) derivatives to central nicotinic receptors. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the ligand-receptor complex. | Assessment of binding stability, conformational changes upon binding, and the role of solvent. | Applied to refine the binding modes of dihydropyridine inhibitors of P-glycoprotein. nih.gov |

| Binding Free Energy Calculation (e.g., MM/GBSA) | Estimating the strength of the ligand-receptor interaction. | Quantitative prediction of binding affinity. | Calculated for 4-aminopyridine semicarbazones binding to acetylcholinesterase. sciepub.com |

Structure-Reactivity Correlation Studies

Hammett Correlation and Substituent Effects on Reaction Kinetics

The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. It relates the reaction rate or equilibrium constant of a series of reactions to two parameters: a substituent constant (σ) and a reaction constant (ρ).

For this compound, the amino and hydroxyl groups, as well as the sulfate moiety, will significantly influence the electron distribution within the pyridine ring, thereby affecting its reactivity. The Hammett substituent constants for the pyridyl group itself have been determined, as have the constants for substituents on the pyridine ring. rsc.orgaip.org For example, Hammett σ-values for the 2-, 3-, and 4-pyridyl groups have been reported as 0.71, 0.55, and 0.94, respectively. rsc.org

The position of the nitrogen atom in the pyridine ring acts as an electron-withdrawing group, influencing the reactivity of the other positions. The Hammett ρ value, which reflects the sensitivity of a reaction to substituent effects, has been shown to be different for the dissociation of pyridinium (B92312) ions compared to pyridazenium ions, highlighting the impact of the heteroatom's position. sciepub.com Specifically, the Hammett ρ values for the dissociation of pyridinium and pyridazenium ions are 5.94 and 5.29, respectively. sciepub.com

By applying Hammett correlations to a series of substituted 3-hydroxypyridines, one could quantify the electronic effects of the amino group and other substituents on reaction kinetics, such as the rate of acylation or alkylation. This would provide valuable insights into the structure-reactivity relationships governing the chemical transformations of this compound.

| Substituent | σ Value | Reference |

|---|---|---|

| 2-pyridyl | 0.71 | rsc.org |

| 3-pyridyl | 0.55 | rsc.org |

| 4-pyridyl | 0.94 | rsc.org |

| 2-pyridinium | 3.11 | rsc.org |

| 3-pyridinium | 2.10 | rsc.org |

| 4-pyridinium | 2.57 | rsc.org |

Quantitative Structure-Activity/Property Relationship (QSPR/QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable for drug design and materials science, as they can predict the activity or properties of new, unsynthesized compounds.

For this compound, QSAR models could be developed to predict its potential biological activities, such as antimicrobial or anticancer effects, based on the activities of related pyridine derivatives. researchgate.netnih.govmdpi.com For example, QSAR studies on pyridine derivatives have identified key structural features that contribute to their antimicrobial and antitubercular activities. researchgate.net Similarly, a QSAR study of pyridine derivatives for the treatment of cervical cancer led to the design of a novel, more effective structure. chemrevlett.com

QSPR models can be used to predict important physicochemical properties of this compound, such as its aqueous solubility, which is a critical parameter for drug development. mdpi.comresearchgate.net QSPR studies on drug-like compounds have successfully established linear models to quantify aqueous solubilities. mdpi.com These models typically use a variety of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule.

The development of a QSAR or QSPR model involves several steps:

Data Set Selection: A diverse set of compounds with known activities or properties is chosen.

Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation relating the descriptors to the activity or property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

By developing QSAR and QSPR models for compounds related to this compound, researchers can derive design principles for new molecules with optimized activity and properties.

| Study Type | Predicted Property/Activity | Key Findings | Reference |

|---|---|---|---|

| QSAR | Antimicrobial and antitubercular activity | Identified hydrazone derivatives with potent activity. | researchgate.net |

| QSAR | Antiproliferative activity | -OMe, -OH, -C=O, and NH2 groups enhanced activity against cancer cell lines. | mdpi.com |

| QSPR | Aqueous solubility | Developed linear models to predict the solubility of drug-like compounds. | mdpi.com |

| QSAR | Anticancer activity (cervical cancer) | Designed a novel pyridine derivative with improved IC50 value. | chemrevlett.com |

Biochemical Pathways and Mechanistic Investigations of 4 Amino 3 Hydroxypyridine Sulfate

Enzymatic Biotransformation and Metabolism Studies (In Vitro and Cell-Free Systems)

The enzymatic transformation of 4-Amino-3-hydroxypyridine and its sulfate (B86663) conjugate involves key reactions such as hydroxylation and sulfation, primarily mediated by cytochrome P450 enzymes and sulfotransferases.

Investigation of Hydroxylation and Sulfation Processes

In human metabolism, 4-aminopyridine (B3432731) (4-AP) undergoes limited metabolism, with the primary metabolites being 3-hydroxy-4-aminopyridine and its subsequent sulfate conjugate, 4-Amino-3-hydroxypyridine Sulfate. nih.gov Studies using human liver microsomes have shown that the formation of 3-hydroxy-4-aminopyridine is a minor metabolic pathway. nih.gov This hydroxylation step is a prerequisite for the subsequent sulfation.

Sulfation is a common phase II metabolic reaction that increases the water solubility of compounds, facilitating their excretion. nih.gov The sulfate ester, this compound, is formed by the enzymatic transfer of a sulfonate group to the hydroxyl group of 3-hydroxy-4-aminopyridine. hmdb.cadrugbank.com This process is catalyzed by sulfotransferase enzymes. nih.gov

Identification and Characterization of Enzymes Involved (e.g., Cytochrome P450, Sulfotransferases, Monooxygenases, Amidohydrolases)

The initial hydroxylation of 4-aminopyridine to 3-hydroxy-4-aminopyridine is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Reaction phenotyping has identified CYP2E1 as a likely candidate for this conversion, with some contribution from CYP2C8 also being possible. nih.gov However, the exact CYP enzymes responsible for this specific 3-hydroxylation have not been definitively identified. nih.gov In vitro studies have shown that 4-AP does not significantly inhibit major CYP isoforms such as CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5, although minor inhibition of CYP2E1 was observed at high concentrations. nih.gov

Sulfotransferases (SULTs) are the enzymes responsible for the sulfation of 3-hydroxy-4-aminopyridine. nih.gov These enzymes transfer a sulfo group from a donor molecule, typically 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxyl group of the substrate. nih.govnih.gov While the specific SULT isoform involved in the formation of this compound has not been explicitly detailed in the provided context, SULTs are known to act on a wide range of xenobiotics with hydroxyl groups. nih.gov

In the context of microbial degradation of related pyridine (B92270) compounds, other enzymes such as monooxygenases and amidohydrolases play crucial roles. nih.govresearchgate.net For instance, a two-component flavin-dependent monooxygenase system is involved in the initial ring cleavage of pyridine in Arthrobacter sp.. nih.govasm.org Amidohydrolases are also key enzymes in the subsequent steps of pyridine degradation pathways. nih.govresearchgate.net

Elucidation of Enzyme Kinetics and Substrate Specificity

Kinetic studies of the enzymes involved in 4-aminopyridine metabolism have provided insights into their efficiency and substrate preferences. For the conversion of 4-AP to 3-hydroxy-4-aminopyridine, reaction phenotyping showed moderate correlations with both CYP2E1 (r = 0.596; p < 0.001) and CYP2C8 (r = 0.608; p < 0.001) activity in human liver microsomes. nih.gov Further investigation using a CYP2E1 metabolism-dependent inhibitor resulted in the inhibition of 3-hydroxy-4-AP formation, supporting the role of this enzyme. nih.gov In vitro inhibition assays determined an estimated IC50 value of 125 μM for 4-AP on CYP2E1 activity, indicating weak inhibition. nih.gov

Sulfotransferases exhibit broad substrate specificity, acting on various phenols, alcohols, and amines. nih.gov The kinetics of sulfation reactions can be determined using various assays, including radiometric and photometric methods, to establish parameters like Km and Vmax for different substrates. nih.gov

Microbial Degradation and Catabolic Pathways

Microorganisms have evolved diverse catabolic pathways to utilize pyridine and its derivatives as sources of carbon, nitrogen, and energy. vu.ltnih.gov These pathways are of significant interest for bioremediation purposes. vu.ltresearchgate.net

Identification of Microorganisms Capable of Degrading 4-Amino-3-hydroxypyridine Derivatives

While direct microbial degradation of this compound is not extensively documented, numerous bacteria have been identified that can degrade related pyridine compounds. A 4-aminopyridine-degrading enrichment culture was found to utilize 4-aminopyridine as a carbon, nitrogen, and energy source, generating intermediates such as 4-amino-3-hydroxypyridine and 3,4-dihydroxypyridine. nih.gov However, in this specific culture, 4-amino-3-hydroxypyridine appeared to be a dead-end product. nih.gov

Several bacterial genera are known for their ability to degrade pyridine derivatives, including Arthrobacter, Nocardia, Pseudomonas, Rhodococcus, Bacillus, Alcaligenes, and Ensifer. researchgate.netasm.org For example, Ensifer adhaerens HP1 can utilize 3-hydroxypyridine (B118123) as its sole source of carbon, nitrogen, and energy. biorxiv.orgnih.gov Bordetella sp. strain 10d can metabolize 4-amino-3-hydroxybenzoic acid. nih.gov Additionally, soil bacteria such as Aspergillus niger, Enterobacteriaceae, Pseudomonas fluorescens, Rhizobium, and Streptomyces griseus have been implicated in the degradation of 4-aminopyridine. nih.gov

| Microorganism | Degraded Compound | Key Findings | Reference |

|---|---|---|---|

| Enrichment Culture | 4-aminopyridine | Generates 4-amino-3-hydroxypyridine as a probable dead-end product. | nih.gov |

| Ensifer adhaerens HP1 | 3-hydroxypyridine | Utilizes it as a sole source of carbon, nitrogen, and energy. | biorxiv.orgnih.gov |

| Bordetella sp. strain 10d | 4-amino-3-hydroxybenzoic acid | Metabolizes it via a modified meta-cleavage pathway. | nih.gov |

| Arthrobacter sp. strain 68b | Pyridine | Degrades pyridine to succinic acid via a four-step enzymatic pathway. | nih.govasm.org |

| Rhodococcus rhodochrous PY11 | 2-hydroxypyridine | Degrades it to ammonium (B1175870) and α-ketoglutarate. | nih.gov |

Characterization of Key Enzymes in Biodegradation Pathways

The initial steps in the microbial degradation of pyridine derivatives often involve hydroxylation reactions catalyzed by monooxygenases or dehydrogenases. nih.govnih.gov In Ensifer adhaerens HP1, the catabolism of 3-hydroxypyridine is initiated by a four-component dehydrogenase, HpdA, which hydroxylates the C-6 position to form 2,5-dihydroxypyridine. biorxiv.orgnih.gov

In Arthrobacter sp. strain 68b, the degradation of pyridine begins with a direct ring cleavage catalyzed by a two-component flavin-dependent monooxygenase system encoded by the pyrA and pyrE genes. nih.govasm.org The subsequent steps in this pathway involve a dehydrogenase and an amidohydrolase. nih.govresearchgate.net

For the degradation of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d, the key enzymes include 2-hydroxymuconic 6-semialdehyde dehydrogenase, 4-oxalocrotonate tautomerase, 4-oxalocrotonate decarboxylase, and 2-oxopent-4-enoate (B1242333) hydratase. nih.gov This indicates a dehydrogenative route for the metabolism of the intermediate 2-hydroxymuconic 6-semialdehyde. nih.gov

| Enzyme | Microorganism | Function | Reference |

|---|---|---|---|

| HpdA (four-component dehydrogenase) | Ensifer adhaerens HP1 | Initial hydroxylation of 3-hydroxypyridine to 2,5-dihydroxypyridine. | biorxiv.orgnih.gov |

| Pyridine Monooxygenase (PyrA/PyrE) | Arthrobacter sp. strain 68b | Oxidative cleavage of the pyridine ring. | nih.govasm.org |

| (Z)-N-(4-oxobut-1-enyl)formamide dehydrogenase (PyrB) | Arthrobacter sp. strain 68b | Subsequent step in pyridine degradation. | nih.gov |

| Amidohydrolase (PyrC) | Arthrobacter sp. strain 68b | Participates in the later stages of pyridine catabolism. | nih.gov |

| 2-hydroxymuconic 6-semialdehyde dehydrogenase | Bordetella sp. strain 10d | Key enzyme in the degradation of 4-amino-3-hydroxybenzoic acid. | nih.gov |

Genetic Analysis of Gene Clusters Involved in Catabolism

While the specific gene cluster for the catabolism of this compound has not been explicitly detailed in the reviewed literature, analysis of homologous pyridine derivatives provides a strong predictive framework for its degradation pathway. The microbial breakdown of hydroxypyridines typically involves inducible gene clusters that encode enzymes for initial hydroxylation, ring opening, and subsequent metabolism.

In Arthrobacter sp. strain IN13, a gene cluster designated kpi is responsible for the catabolism of 4-hydroxypyridine (B47283) (4HP). nih.govresearchgate.net This cluster contains genes for a flavin-dependent monooxygenase (KpiA), which hydroxylates 4HP to 3,4-dihydroxypyridine, and an extradiol dioxygenase (KpiC), which cleaves the pyridine ring. nih.govresearchgate.net Similarly, the degradation of 3-hydroxypyridine (3HP) in Ensifer adhaerens HP1 is governed by the 3hpd gene cluster. nih.gov This cluster encodes a four-component dehydrogenase (HpdA1A2A3A4) that catalyzes the initial hydroxylation of 3HP to form 2,5-dihydroxypyridine, which is then processed through the maleamate (B1239421) pathway. nih.gov

The degradation of pyridine itself in Arthrobacter sp. strain 68b is encoded by the pyr gene cluster, which includes genes for a two-component monooxygenase system that performs direct ring cleavage. asm.org Given these precedents, the catabolism of 4-Amino-3-hydroxypyridine likely proceeds via an analogous pathway initiated by a specific monooxygenase or dehydrogenase, followed by ring fission. The presence of the amino group suggests that an aminotransferase or a similar enzyme may also be involved in the pathway.

Table 1: Key Gene Clusters in the Catabolism of Related Pyridine Compounds

| Gene Cluster | Organism | Substrate | Key Genes | Function of Encoded Proteins |

| kpi | Arthrobacter sp. IN13 | 4-Hydroxypyridine | kpiA, kpiC, kpiB | KpiA: Flavin-dependent monooxygenase (hydroxylation); KpiC: Extradiol dioxygenase (ring opening); KpiB: Hydrolase. nih.govresearchgate.net |

| 3hpd | Ensifer adhaerens HP1 | 3-Hydroxypyridine | hpdA1A2A3A4, hpdB, hpdC | HpdA: Four-component dehydrogenase (hydroxylation); HpdB/C: Enzymes of the maleamate pathway. nih.gov |

| pyr | Arthrobacter sp. strain 68b | Pyridine | pyrA, pyrB, pyrC, pyrD | PyrA: Monooxygenase (ring cleavage); PyrB: Dehydrogenase; PyrC: Amidohydrolase; PyrD: Dehydrogenase. asm.org |

In Vitro Studies of Molecular Interactions

Investigation of Binding Mechanisms with Purified Proteins and Other Biomolecules (e.g., Enzyme-Substrate Interactions)

The 3-hydroxy-4-pyridinone (HPO) scaffold, which is structurally analogous to 4-Amino-3-hydroxypyridine, is a key pharmacophore known for its ability to interact with the active sites of specific enzymes. Studies have focused on HPO derivatives as inhibitors of HIV-1 integrase (IN), a critical enzyme for viral replication. nih.gov

Computational modeling and in vitro assays have demonstrated that these compounds act as interfacial inhibitors. nih.gov They chelate the two essential magnesium ions (Mg²⁺) within the enzyme's active site, a mechanism characteristic of integrase strand transfer inhibitors. The binding is facilitated by the 3-hydroxy and 4-keto groups of the pyridinone ring. This interaction prevents the binding of the viral DNA to the active site, thus inhibiting the integration process. nih.gov The specific binding mode and affinity can be modulated by various substituents on the pyridinone ring. nih.gov

Modulation of Biochemical Pathways (e.g., in vitro enzyme inhibition mechanisms)

The primary mechanism by which 3-hydroxy-4-pyridinone derivatives modulate biochemical pathways is through enzyme inhibition. As established in studies of HIV-1 integrase, these compounds can effectively block enzymatic activity. nih.gov

The inhibition of HIV-1 integrase by HPO derivatives has been quantified through in vitro assays. nih.gov Results indicate that several analogs can inhibit the enzyme's strand transfer activity at low micromolar concentrations. Halogenated derivatives, in particular, have shown promising inhibitory activity combined with reduced cellular toxicity, highlighting the potential for this chemical scaffold in developing new antiviral agents. nih.gov The inhibition is directly linked to the chelation of the metal cofactors in the enzyme's active site, which is a form of non-competitive or mixed-type inhibition with respect to the substrate.

Table 2: In Vitro Inhibitory Activity of Selected 3-Hydroxy-pyridin-4-one (HPO) Derivatives against HIV-1 Integrase

| Compound | Description | HIV-1 IN Inhibition (IC₅₀) |

| HPa | Basic HPO scaffold | Micromolar range |

| HPb | Halogenated HPO derivative | Favorable (low micromolar) |

| HPd | Halogenated HPO derivative | Favorable (low micromolar) |

| HPc, HPe, HPg | Other HPO analogues | Micromolar range |

Data synthesized from findings on novel HIV-1 integrase inhibitors. nih.gov

Chelation Studies with Metal Ions and their Biochemical Implications

Hydroxypyridinones, including the 3-hydroxy-4-pyridinone structure found in 4-Amino-3-hydroxypyridine, are renowned for their potent metal-chelating properties. nih.govacs.org They exhibit a high affinity for hard metal cations, particularly trivalent ions like iron(III) (Fe³⁺) and aluminum(III) (Al³⁺), due to the ortho-positioned hydroxyl and ketone groups which act as a bidentate ligand. kcl.ac.ukmdpi.com

The biochemical implications of this chelation are significant. The high affinity for Fe³⁺ has led to the development of hydroxypyridinone-based drugs for treating iron overload conditions. nih.govmdpi.com These chelators can sequester excess iron from biological systems, preventing iron-mediated oxidative stress and toxicity.

Thermodynamic studies have quantified the binding affinities of various bifunctional 3-hydroxy-4-pyridinones for different metal ions. mdpi.com These studies consistently show a high selectivity for Fe³⁺ over essential divalent cations such as copper(II) (Cu²⁺) and zinc(II) (Zn²⁺). This selectivity is crucial as it minimizes the risk of depleting essential metals while targeting toxic iron levels. mdpi.com The stability of the formed metal complexes is a key factor in their efficacy as chelating agents.

Table 3: Comparative Metal Ion Affinity of Bifunctional 3-Hydroxy-4-pyridinones

| Parameter | Fe³⁺ | Al³⁺ | Cu²⁺ | Zn²⁺ |

| General Affinity | Very High | High | Moderate | Low |

| Selectivity | Highly Selective | Selective | Less Selective | Low Selectivity |

| Biochemical Relevance | Sequestration in iron overload, inhibition of iron-dependent enzymes. nih.govmdpi.com | Potential for Al³⁺ decorporation. | Potential competition with Fe³⁺ chelation. mdpi.com | Low competition with Fe³⁺ chelation. mdpi.com |

This table represents a qualitative summary based on thermodynamic studies of 3-hydroxy-4-pyridinone derivatives. nih.govmdpi.com

Analytical Method Development and Validation for 4 Amino 3 Hydroxypyridine Sulfate

Chromatographic Method Development for Detection and Quantification

Chromatographic techniques are central to the separation, identification, and quantification of chemical compounds. For a polar molecule like 4-Amino-3-hydroxypyridine Sulfate (B86663), which contains both a hydroxyl and an amino group on a pyridine (B92270) ring, specific chromatographic approaches are necessary for effective analysis.

High-Performance Liquid Chromatography (HPLC) with UV, Mass Spectrometry (MS), and Tandem Mass Spectrometry (MS/MS) Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. The polar nature of 4-Amino-3-hydroxypyridine Sulfate makes it an ideal candidate for HPLC analysis.

UV Detection: The pyridine ring in this compound contains a chromophore that absorbs ultraviolet (UV) light, allowing for its detection and quantification using a UV detector. The wavelength of maximum absorbance (λmax) for similar compounds, such as dalfampridine (B372708) (4-aminopyridine), has been identified around 244 nm. easpublisher.com A similar wavelength would likely be suitable for this compound. The development of an HPLC-UV method would involve selecting an appropriate reversed-phase column, such as a C18 or a more polar-embedded phase, to achieve good retention and peak shape. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. easpublisher.comresearchgate.net The addition of an ion-pairing agent, such as sodium octanesulfonate, to the mobile phase can be beneficial for improving the retention and peak shape of polar, basic compounds. researchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Detection: For enhanced sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (MS) or a tandem mass spectrometer (MS/MS). nih.gov Electrospray ionization (ESI) is a suitable ionization technique for polar molecules like this compound, typically operating in the positive ion mode to protonate the basic amino group. nih.govsciex.com MS detection provides the mass-to-charge ratio (m/z) of the analyte, offering a higher degree of specificity than UV detection. Tandem mass spectrometry (MS/MS) further increases selectivity and sensitivity by isolating the parent ion and subjecting it to collision-induced dissociation to generate characteristic product ions. This technique, known as multiple reaction monitoring (MRM), is the gold standard for quantitative analysis in complex matrices. nih.govsciex.com

A hypothetical HPLC-MS/MS method for this compound might utilize a reversed-phase column with a gradient elution program. The mobile phase could consist of water and acetonitrile, both containing a small percentage of formic acid to promote ionization. sciex.com

| Parameter | HPLC-UV | HPLC-MS/MS |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 or Phenyl (e.g., 100 mm x 2.1 mm, 3 µm) |

| Mobile Phase | Acetonitrile/Phosphate Buffer | Acetonitrile/Water with 0.1% Formic Acid |

| Detection | UV at ~244 nm | ESI Positive, MRM Mode |

| Flow Rate | 1.0 mL/min | 0.3 - 0.5 mL/min |

| Injection Volume | 10 - 20 µL | 1 - 5 µL |

| Temperature | Ambient or controlled (e.g., 30 °C) | Controlled (e.g., 40 °C) |

| Illustrative HPLC Parameters for this compound Analysis |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (<2 µm), which, when operated at higher pressures, provides significantly faster analysis times and improved resolution compared to conventional HPLC. waters.com When coupled with MS/MS, UPLC-MS/MS becomes a powerful tool for high-throughput screening and quantitative analysis in drug discovery and development. waters.comnih.govtandfonline.com

For the analysis of this compound, a UPLC-MS/MS method would offer substantial benefits in terms of speed and sensitivity, which is particularly advantageous when analyzing a large number of samples. The principles of method development are similar to HPLC-MS/MS but with adjustments to flow rates and gradient times to leverage the speed of UPLC. The rapid analysis times, often under 5 minutes per sample, make UPLC-MS/MS an ideal choice for applications such as pharmacokinetic studies. nih.govtechnologynetworks.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, polar compounds like this compound are non-volatile and would require derivatization to increase their volatility and thermal stability for GC analysis. jfda-online.com

Common derivatization approaches for compounds with amino and hydroxyl groups include silylation or acylation. jfda-online.comoup.comoup.com For instance, reacting the analyte with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) would convert the polar -OH and -NH2 groups into less polar and more volatile silyl (B83357) ethers and silyl amines. researchgate.net Another approach is acylation using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride. oup.comoup.com

Once derivatized, the resulting volatile compound can be separated on a GC column, typically a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase, and detected by a mass spectrometer. irjet.net GC-MS provides excellent chromatographic resolution and structural information from the mass spectra of the derivatives. While effective, the need for a derivatization step adds complexity and potential for variability in the analytical procedure. jfda-online.com

| Derivatization Agent | Target Functional Groups | Resulting Derivative |

| BSTFA | -OH, -NH2 | Trimethylsilyl (TMS) ether/amine |

| MTBSTFA | -OH, -NH2 | tert-Butyldimethylsilyl (TBDMS) ether/amine |

| Acetic Anhydride | -OH, -NH2 | Acetyl ester/amide |

| Trifluoroacetic Anhydride | -OH, -NH2 | Trifluoroacetyl ester/amide |

| Potential Derivatization Reagents for GC-MS Analysis of this compound |

Method Validation Parameters and Performance Assessment

Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. pharmtech.com The validation of analytical methods for this compound would follow guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH). pharmtech.com

Specificity and Selectivity Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netechemi.com Selectivity refers to the ability to differentiate and quantify the analyte in the presence of other components. researchgate.netechemi.com

For an HPLC or UPLC method, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks. This can be assessed by analyzing a placebo (matrix without the analyte) and samples spiked with potential impurities or degradation products. pharmtech.com Peak purity analysis using a photodiode array (PDA) detector or a mass spectrometer can provide additional evidence of specificity. chromatographyonline.com In the context of isomeric impurities, achieving adequate chromatographic separation is crucial for selectivity. google.com

Linearity and Calibration Curve Development

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. industrialpharmacist.compharmtech.com To establish linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. gl-tec.com

A calibration curve is then constructed by plotting the instrument response (e.g., peak area) against the concentration of the analyte. gl-tec.com The relationship is typically evaluated using linear regression analysis. industrialpharmacist.compharmtech.com A key parameter is the coefficient of determination (r²), which should ideally be close to 1 (e.g., >0.99) to indicate a strong linear relationship. easpublisher.comindustrialpharmacist.com The validation report would include the regression equation (y = mx + c), the r² value, and a plot of the data. nih.govresearchgate.net

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.1 | 15,234 |

| 0.5 | 76,170 |

| 1.0 | 151,980 |

| 5.0 | 759,900 |

| 10.0 | 1,520,100 |

| 20.0 | 3,045,600 |

| Regression Equation | y = 152100x + 1200 |

| Coefficient of Determination (r²) | 0.9998 |

| Illustrative Linearity Data for this compound by HPLC |

Accuracy and Precision (Repeatability and Intermediate Precision)

The validation of an analytical method for this compound necessitates a thorough evaluation of its accuracy and precision. Accuracy demonstrates the closeness of the method's results to the true value, while precision measures the degree of scatter between a series of measurements.

Accuracy is typically assessed through recovery studies. This involves spiking a blank matrix with a known concentration of the this compound reference standard at different levels (e.g., 80%, 100%, and 120% of the expected sample concentration) and analyzing these samples. The percentage of the analyte recovered is then calculated. For related aminopyridine and aminophenol compounds, analytical methods are considered accurate when recovery values fall within a range of 90-110%. mdpi.com For instance, a validated method for 4-amino-3-nitrophenol (B127093) showed accuracy between 93.5% and 111.73%. mdpi.comnih.gov Another study on isomeric aminonitrophenols reported recovery percentages between 99.06% and 101.05%. pom.go.id

Precision is evaluated at two levels:

Repeatability (Intra-assay Precision): This assesses the precision of the method over a short interval of time under the same operating conditions (e.g., same analyst, same instrument, same day). It is usually determined by performing at least five measurements of the same homogenous sample. mdpi.com

Intermediate Precision: This evaluates the variations within the laboratory, such as on different days, with different analysts, or on different equipment.

Precision is expressed as the relative standard deviation (%RSD) of the measurements. A low %RSD indicates high precision. For analytical methods of similar compounds, repeatability precision is often required to be below 2-3%. mdpi.compom.go.id For example, a method for 3-hydroxy-4-aminopyridine demonstrated a repeatability of ≤ 6.9% RSD. rsc.org A separate method for 4-amino-3-nitrophenol reported precision data at various concentrations with %RSD values of 0.59%, 1.92%, and 0.68%. pom.go.id

Table 1: Representative Accuracy and Precision Data for Analytically Similar Compounds

| Parameter | Analyte | Concentration Level | Acceptance Criteria | Observed Value | Citation |

| Accuracy | 4-amino-3-nitrophenol | Low, Medium, High | Typically 80-120% | 93.5–111.73% | mdpi.comnih.gov |

| 4-amino-3-nitrophenol | 3.68, 14.70, 18.38 µg/ml | Not Specified | 99.06-101.05% | pom.go.id | |

| 3-hydroxy-4-aminopyridine | Not Specified | Not Specified | 95-107% | rsc.org | |

| Repeatability Precision (%RSD) | 4-amino-3-nitrophenol | Low, Medium, High | Typically < 15% | 1.7–14.46% | mdpi.comnih.gov |

| 4-amino-3-nitrophenol | 3.68, 14.70, 18.38 µg/ml | Not Specified | 0.59%, 1.92%, 0.68% | pom.go.id | |

| 3-hydroxy-4-aminopyridine | Not Specified | Not Specified | ≤ 6.9% | rsc.org |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a fundamental aspect of validating the analytical method for this compound.

LOD: The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. It is the point at which the signal can be distinguished from the background noise.

LOQ: The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. This is a critical parameter for analyzing trace amounts of the compound or its impurities.

These limits are commonly determined based on the signal-to-noise (S/N) ratio, where the LOD is typically defined as an S/N ratio of 3:1, and the LOQ as an S/N ratio of 10:1. nih.gov Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. researchgate.net For a quantitative method to be effective, the LOQ must be significantly lower than the specification limit for the analyte. A validated HPLC method for 4-amino-3-nitrophenol reported a limit of quantitation of 0.07%. pom.go.id In another study involving a derivatized analogue, 3-hydroxy-4-aminopyridine, the LOQ was determined to be 5.8 µg L⁻¹. rsc.org

Table 2: Examples of LOD and LOQ Values for Related Compounds

| Parameter | Analyte | Method | Value | Citation |

| LOD | 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide | HPLC | 0.167 µg/mL | mdpi.com |

| LOQ | 3-hydroxy-4-aminopyridine (as I-derivative) | HPLC-ICP-MS | 5.8 µg/L | rsc.org |

| LOQ | 4-amino-3-nitrophenol | HPLC | 0.07% | pom.go.id |

| LOQ | 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide | HPLC | 0.505 µg/mL | mdpi.com |

Robustness and Stability Testing of the Analytical Method

Robustness testing ensures that the analytical method remains reliable despite small, deliberate variations in its parameters. This demonstrates the method's suitability for routine use. For a High-Performance Liquid Chromatography (HPLC) method for this compound, typical parameters to be varied include:

The pH of the mobile phase buffer.

The composition of the mobile phase (e.g., ±2% change in organic modifier).

The flow rate of the mobile phase (e.g., ±0.1 mL/min).

The column temperature (e.g., ±5 °C).

The use of different HPLC columns (e.g., different batches or manufacturers).

The method is considered robust if the results for key parameters, such as peak resolution, retention time, and quantification, remain within acceptable limits during these variations. scirp.org The validation should confirm that the method is selective, accurate, and reliable under these varied conditions. pom.go.idnih.gov

Stability testing evaluates the stability of this compound in the analytical solutions. This is crucial for ensuring that the concentration of the analyte does not change during the sample preparation and analysis time. This involves analyzing the prepared sample solutions at various time intervals (e.g., 0, 12, 24 hours) and under different storage conditions (e.g., room temperature, refrigerated). The results are compared to the initial analysis to determine if any degradation has occurred. A stability-indicating assay must be able to accurately measure the active ingredient without interference from any degradation products. aquaenergyexpo.com

Table 3: Typical Parameters for Robustness Testing of an HPLC Method

| Parameter Varied | Typical Variation | Monitored Results |

| Mobile Phase pH | ± 0.2 units | Retention Time, Peak Shape, Resolution |

| Mobile Phase Composition | ± 2% absolute | Retention Time, Resolution |

| Column Temperature | ± 5 °C | Retention Time, Peak Shape |

| Flow Rate | ± 10% | Retention Time, Peak Area |

| Wavelength | ± 2 nm | Peak Area, Sensitivity |

Advanced Sample Preparation Techniques for Complex Matrices

When analyzing this compound in complex matrices such as biological fluids (plasma, urine) or environmental samples, advanced sample preparation is critical to remove interfering substances and concentrate the analyte. The choice of technique depends on the nature of the matrix and the concentration of the analyte.

Protein Precipitation: For biological samples like plasma or serum, a common first step is to remove proteins that can foul the analytical column. This is often achieved by adding a quenching reagent like an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid), which denatures and precipitates the proteins. researchgate.net

Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleanup and concentration. It involves passing the liquid sample through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a different solvent. For a polar compound like this compound, a reverse-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be appropriate.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two immiscible liquids. While a classic technique, it can be more labor-intensive and use larger volumes of organic solvents compared to SPE.

Derivatization: To enhance detectability, especially for techniques like HPLC with fluorescence detection or GC-MS, chemical derivatization may be employed. A study on the related compounds 4-aminopyridine (B3432731) and 3-hydroxy-4-aminopyridine used 4-iodobenzoyl chloride as a derivatizing agent to introduce an iodine atom, allowing for highly sensitive detection by HPLC-ICP-MS. rsc.org This approach targets amino and hydroxyl groups, which are present in this compound.

Reference Standard Development and Qualification for Analytical Purity and Identity

The availability of a well-characterized reference standard is a prerequisite for the accurate quantification of this compound. A reference standard is a highly purified compound against which samples are compared.

Development and Qualification of a reference standard involves:

Synthesis and Purification: The compound is synthesized and purified to the highest possible degree using techniques such as recrystallization or preparative chromatography.

Identity Confirmation: The chemical structure of the proposed standard must be unequivocally confirmed. This is typically achieved using a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy ('H and ¹³C NMR) to confirm the molecular structure and connectivity of atoms.

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, further confirming the identity. nih.gov

Infrared (IR) Spectroscopy to identify functional groups.

Purity Assessment: The purity of the reference standard must be quantitatively determined. This is not a single measurement but an assessment using multiple methods, often as part of a mass balance approach:

Chromatographic Purity: An HPLC method is used to determine the area percentage of the main peak relative to any impurities.

Water Content: Determined by Karl Fischer titration.

Residual Solvents: Measured by Gas Chromatography (GC).

Non-volatile Residue/Sulfate Content: Determined by gravimetric analysis after ignition.

The final purity value is assigned based on these collective results and documented in a Certificate of Analysis, which accompanies the reference standard. scbt.com

Advanced Material Science and Chemical Applications of 4 Amino 3 Hydroxypyridine Sulfate Derivatives

Utilization as Chemical Intermediates in Organic Synthesis

The bifunctional nature of 4-Amino-3-hydroxypyridine, possessing both a nucleophilic amino group and a reactive hydroxyl group, makes it a valuable intermediate in organic synthesis. The sulfate (B86663) salt form can influence its solubility and handling properties, potentially offering advantages in various reaction conditions.

4-Amino-3-hydroxypyridine and its derivatives serve as key starting materials for the synthesis of a wide array of more complex heterocyclic structures. The amino and hydroxyl groups can participate in various classical organic reactions, including nucleophilic substitutions and condensation reactions, enabling the construction of fused ring systems and other elaborate molecular frameworks. pipzine-chem.com

For instance, the amino group can react with various electrophiles, while the hydroxyl group can be a precursor for ether or ester linkages. This dual reactivity allows for the regioselective synthesis of diverse heterocyclic compounds. A notable application is in the synthesis of pyrido[4,3-b] pipzine-chem.comrsc.orgoxazines and pyrido[4,3-b] pipzine-chem.comrsc.orgthiazines. In a multi-step synthesis, a 5-amino-4-hydroxypyridine derivative, obtained from the hydrolysis and subsequent reduction of a chloro-nitropyridine precursor, can be reacted with α-halo ketones to yield a series of substituted pyrido[4,3-b] pipzine-chem.comrsc.orgoxazines. nih.gov Similarly, a 5-amino-4-mercaptopyridine derivative can be used to synthesize the corresponding pyridothiazines. nih.gov

The general strategy often involves the cyclization of appropriately functionalized pyridine (B92270) precursors. For example, the reaction of 3-amino-4-arylpyridin-2(1H)-ones, which can be synthesized from azlactones and enamines, can lead to the formation of oxazolo[5,4-b]pyridines upon treatment with phosphorus oxychloride. nih.gov These reactions highlight the utility of aminohydroxypyridine scaffolds in building fused heterocyclic systems.

| Precursor | Reagent(s) | Product | Reference |

| 5-Amino-4-hydroxypyridine derivative | α-Halo ketones | Substituted pyrido[4,3-b] pipzine-chem.comrsc.orgoxazines | nih.gov |

| 5-Amino-4-mercaptopyridine derivative | α-Halo ketones | Substituted pyrido[4,3-b] pipzine-chem.comrsc.orgthiazines | nih.gov |

| 4-Aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters | Phosphorus oxychloride | Esters of 7-aryl-5-methyl-2-phenyloxazolo[5,4-b]pyridine-6-carboxylic acids | nih.gov |

| Furan-2-carboxylic acid methyl ester | Ammonia (B1221849), Ammonium (B1175870) bromide, Hexametapol | 2-Amino-3-hydroxypyridine (B21099) | google.com |

The creation of chemical libraries, which are large collections of diverse molecules, is a fundamental strategy in drug discovery and materials science. wikipedia.orgnih.gov The structural and functional diversity of pyridine derivatives makes them ideal building blocks for generating such libraries. researchgate.netnih.gov 4-Amino-3-hydroxypyridine sulfate, with its multiple reaction sites, can be systematically modified to produce a vast number of distinct compounds.

Combinatorial chemistry approaches, which allow for the rapid synthesis of numerous compounds in parallel, can be effectively applied to 4-Amino-3-hydroxypyridine derivatives. wikipedia.orgnih.gov By reacting the parent molecule with a variety of building blocks at the amino and hydroxyl positions, a library of compounds with diverse substituents and properties can be generated. This strategy is crucial for identifying molecules with specific biological activities or material properties. The pyridine skeleton's ability to form hydrogen bonds and its characteristic solubility contribute to the generation of libraries with a wide range of physicochemical properties. nih.gov

Applications in Optical Materials

The unique electronic properties of pyridine derivatives, particularly those with electron-donating (amino) and electron-withdrawing groups, make them attractive candidates for applications in optical materials. These materials can interact with light in specific ways, leading to phenomena such as birefringence and nonlinear optical effects.

The optical properties of aminopyridine derivatives have been investigated both theoretically and experimentally. For example, 2-adamantylamino-5-nitropyridine (AANP) crystals have been shown to possess a large second-order nonlinear optical coefficient. capes.gov.br Second-harmonic generation (SHG) is a nonlinear optical process where two photons with the same frequency are converted into a single photon with twice the frequency. This property is crucial for applications such as frequency doubling of lasers.

| Compound | Nonlinear Optical Coefficient | Wavelength (μm) | Reference |

| 2-adamantylamino-5-nitropyridine (AANP) | d31 = 80 pm/V | 1.064 | capes.gov.br |

| 2-adamantylamino-5-nitropyridine (AANP) | d33 = 60 pm/V | 1.064 | capes.gov.br |

Theoretical studies, often employing Density Functional Theory (DFT), are used to predict and understand the nonlinear optical properties of these materials. These calculations can help in the rational design of new materials with enhanced optical characteristics.

Role as Ligands or Catalysts in Non-Biological Systems

The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the hydroxyl and amino groups in 4-Amino-3-hydroxypyridine can act as donor atoms, allowing the molecule to function as a ligand that can coordinate with metal ions. pipzine-chem.com The resulting metal complexes can exhibit interesting catalytic properties.

The amino-pyridine ligand scaffold has been widely used in base metal catalysis. umn.edu For instance, iron(II) complexes with amino-pyridine ligands have been shown to catalyze atom transfer radical polymerization (ATRP) of styrene (B11656) at elevated temperatures. umn.edu The steric and electronic properties of the ligand, which can be tuned by changing the substituents, play a crucial role in the catalytic activity. For example, a more sterically hindered and electron-rich t-butyl substituent on the amino carbon of an amino-pyridine ligand resulted in a higher ATRP activity compared to an ethyl substituent. umn.edu

Furthermore, transition metal complexes with amino acid-based ligands, which share functional similarities with 4-Amino-3-hydroxypyridine, have demonstrated catalytic activity in various oxidation reactions. researchgate.netnih.govmdpi.com For example, manganese(III) complexes with Schiff-base ligands have been shown to catalyze the aerobic oxidation of o-aminophenol and 3,5-di-tert-butylcatechol. nih.gov A nickel(II) complex with 4-aminopyridine (B3432731) was found to be an effective catalyst for the removal of orange G dye from wastewater. ekb.eg These examples highlight the potential of metal complexes of this compound and its derivatives to serve as catalysts in a range of chemical transformations.

| Catalyst | Reaction | Substrate | Product | Reference |

| Amino-pyridine iron(II) complex | Atom Transfer Radical Polymerization | Styrene | Polystyrene | umn.edu |

| Ni(4-aminopyridine) complex | Dye Removal | Orange G | Degraded products | ekb.eg |

| Mn(III) Schiff-base complexes | Aerobic Oxidation | o-Aminophenol | 2-Aminophenoxazin-3-one | nih.gov |

| Mn(III) Schiff-base complexes | Aerobic Oxidation | 3,5-Di-tert-butylcatechol | 3,5-Di-tert-butylquinone | nih.gov |

Ligand Design for Metal Complexes and Coordination Chemistry

The molecular architecture of 4-Amino-3-hydroxypyridine, featuring a pyridine ring, an amino group, and a hydroxyl group, makes it an excellent candidate for ligand design in coordination chemistry. The nitrogen atom of the pyridine ring and the amino group, along with the oxygen atom of the hydroxyl group, can act as donor sites, allowing the molecule to coordinate with metal ions in various modes. This versatility enables the construction of a wide array of metal complexes with diverse geometries and properties.

The design of ligands based on aminopyridines is a subject of considerable research. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the pyridine ring, which in turn influences the stoichiometry and properties of the resulting metal complexes. nih.gov For instance, bulky aminopyridinato ligands have been instrumental in stabilizing transition metals in unusual oxidation states. nih.gov

In the case of this compound, the molecule exists as a salt, with the sulfate anion balancing the charge of the protonated pyridinium (B92312) cation. The crystal structure of related 4-aminopyridinium (B8673708) salts, such as 4-aminopyridinium thiocyanate, reveals intricate three-dimensional networks held together by hydrogen bonds. nih.gov It is plausible that this compound would form similar supramolecular structures. The coordination of metal ions to 4-Amino-3-hydroxypyridine could proceed via the deprotonated 4-amino-3-pyridinol form, where the amino and hydroxyl groups can chelate a metal center. Alternatively, the pyridinium nitrogen could coordinate to a metal center, with the sulfate anion potentially acting as a bridging or counter-ion in the resulting complex.

The formation of coordination polymers is another exciting prospect. A study on 3-amino-4-hydroxybenzoate, a structurally similar ligand, demonstrated the formation of a 3D porous framework with cobalt ions. mdpi.com This suggests that this compound could also be a valuable precursor for the synthesis of novel coordination polymers with interesting magnetic and photoluminescent properties.

Table 1: Potential Coordination Modes of 4-Amino-3-hydroxypyridine

| Coordination Mode | Donor Atoms Involved | Potential Metal Complex Type |

| Monodentate | Pyridine Nitrogen | Simple Metal Halide Adducts |

| Bidentate Chelating | Amino Nitrogen, Hydroxyl Oxygen | Stable Chelate Complexes |

| Bridging | Pyridine Nitrogen, Amino/Hydroxyl Group | Polynuclear Complexes, Coordination Polymers |

Catalytic Activity in Organic Reactions (e.g., carbonylation of ethylene (B1197577) oxide)

The metal complexes derived from 4-Amino-3-hydroxypyridine and its analogs are promising candidates for catalysis in various organic transformations. The electronic environment provided by the ligand can significantly influence the catalytic activity of the metal center.

Furthermore, nickel complexes of 4-aminopyridine have demonstrated catalytic activity in the removal of organic dyes from wastewater, highlighting the potential of these types of complexes in environmental remediation. ekb.eg The catalytic efficiency in such systems is often attributed to the ability of the metal complex to facilitate redox processes.

The catalytic potential of these complexes extends to a wide range of other organic reactions. The versatility of aminopyridine-based ligands allows for the synthesis of complexes with tailored properties, making them attractive for applications in areas such as oxidation reactions and cross-coupling reactions. scirp.orgnih.gov

Table 2: Potential Catalytic Applications of 4-Amino-3-hydroxypyridine Derivative Complexes

| Reaction Type | Potential Metal Catalyst | Rationale |

| Carbonylation | Cobalt, Rhodium | Based on activity of related hydroxypyridine complexes. |

| Oxidation | Manganese, Iron, Copper | Aminopyridine ligands can support various oxidation states of metals. scirp.org |

| C-C Coupling | Palladium, Nickel | Versatile ligand framework for cross-coupling catalysts. |

| Dye Degradation | Nickel | Demonstrated activity of Ni(4-aminopyridine) complexes. ekb.eg |

Environmental Fate and Degradation Studies (Non-Biological)

Understanding the environmental fate of chemical compounds is crucial for assessing their potential impact. The following sections explore the non-biological degradation pathways of 4-Amino-3-hydroxypyridine.

Photochemical Degradation Pathways and Mechanisms

The photochemical degradation of pyridine and its derivatives in aqueous solutions has been a subject of study. The exposure of these compounds to ultraviolet (UV) radiation can lead to their transformation and eventual mineralization.

For instance, the photodegradation of 2-chloropyridine (B119429) in aqueous solution has been shown to proceed through the formation of various intermediate products. nih.gov Similarly, the photolysis of amiloride, a diuretic drug containing a pyrazine (B50134) ring (structurally related to pyridine), involves dechlorination as an initial step. nih.gov

Based on these studies, it can be postulated that the photochemical degradation of 4-Amino-3-hydroxypyridine in an aqueous environment could proceed through several pathways. The primary photoreaction might involve the cleavage of the C-N or C-O bonds, or hydroxylation of the pyridine ring. The presence of the amino and hydroxyl groups may influence the degradation rate and the nature of the photoproducts. The ultimate fate of the molecule under prolonged irradiation would likely be the opening of the pyridine ring and the formation of smaller, non-aromatic fragments, eventually leading to mineralization to carbon dioxide, water, and inorganic forms of nitrogen and sulfur.

The quantum yield of photodegradation, a measure of the efficiency of the process, would depend on factors such as the pH of the solution and the presence of photosensitizers. nih.gov

Chemical Stability and Transformation in Various Environmental Matrices

The chemical stability of this compound in different environmental matrices, such as soil and water, is a key factor in determining its persistence and potential for transport.